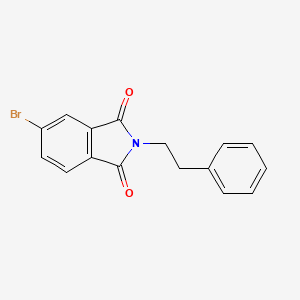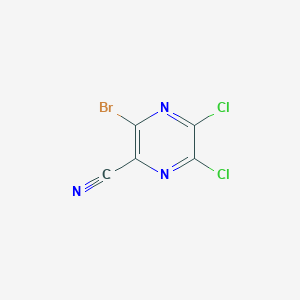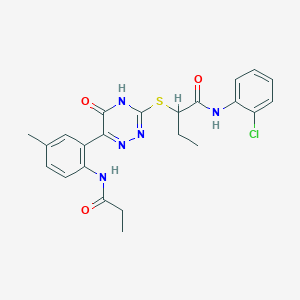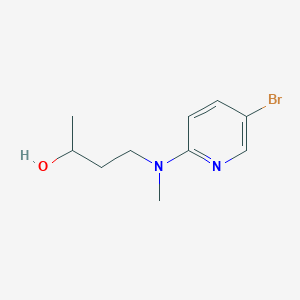
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is a chemical compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . This compound is characterized by the presence of a bromopyridine moiety, which is a pyridine ring substituted with a bromine atom, and a butanol chain attached to an amino group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol typically involves the reaction of 5-bromopyridine with an appropriate amine and butanol derivative. One common method includes the following steps:
Bromination: The starting material, pyridine, is brominated using bromine or a bromine source to yield 5-bromopyridine.
Amination: 5-bromopyridine is then reacted with a methylamine derivative under controlled conditions to form the intermediate 5-bromopyridin-2-yl(methyl)amine.
Alcohol Addition: The intermediate is further reacted with a butanol derivative, such as butan-2-ol, under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Wirkmechanismus
The mechanism of action of 4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine: A simpler analog with a bromine atom on the pyridine ring.
4-Amino-2-methylbutan-2-ol: A related compound with a similar butanol chain but different substituents on the pyridine ring.
Uniqueness
4-((5-Bromopyridin-2-yl)(methyl)amino)butan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .
Eigenschaften
Molekularformel |
C10H15BrN2O |
|---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
4-[(5-bromopyridin-2-yl)-methylamino]butan-2-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-8(14)5-6-13(2)10-4-3-9(11)7-12-10/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI-Schlüssel |
QFVSOUUVITYYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN(C)C1=NC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14910638.png)



![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)

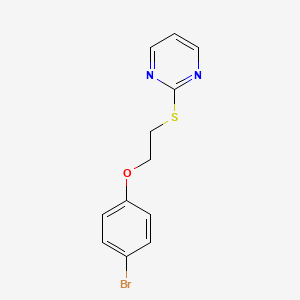
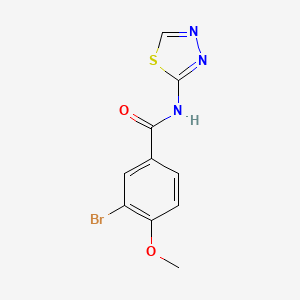
![6-bromo-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14910677.png)
